2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1795197-78-2
VCID: VC6208509
InChI: InChI=1S/C18H14F2N2OS/c1-11-21-17(10-24-11)14-4-2-3-5-16(14)22-18(23)8-12-6-7-13(19)9-15(12)20/h2-7,9-10H,8H2,1H3,(H,22,23)
SMILES: CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)F)F
Molecular Formula: C18H14F2N2OS
Molecular Weight: 344.38

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

CAS No.: 1795197-78-2

Cat. No.: VC6208509

Molecular Formula: C18H14F2N2OS

Molecular Weight: 344.38

* For research use only. Not for human or veterinary use.

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide - 1795197-78-2

Specification

CAS No. 1795197-78-2
Molecular Formula C18H14F2N2OS
Molecular Weight 344.38
IUPAC Name 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Standard InChI InChI=1S/C18H14F2N2OS/c1-11-21-17(10-24-11)14-4-2-3-5-16(14)22-18(23)8-12-6-7-13(19)9-15(12)20/h2-7,9-10H,8H2,1H3,(H,22,23)
Standard InChI Key JXCSIDLBYXLGIT-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)F)F

Introduction

Structural and Molecular Characteristics

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (CAS: 1795197-78-2) is a fluorinated acetamide derivative featuring a 2-methylthiazole moiety. Its molecular formula, C₁₈H₁₄F₂N₂OS, corresponds to a molecular weight of 344.38 g/mol. The IUPAC name reflects the compound’s two primary structural components:

  • A 2,4-difluorophenyl group linked to the acetamide’s carbonyl carbon.

  • A 2-(2-methyl-1,3-thiazol-4-yl)phenyl group attached to the acetamide’s nitrogen.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 4-position with a methyl group, enhancing steric and electronic properties. Fluorine atoms at the phenyl ring’s 2- and 4-positions likely influence solubility and binding interactions .

Synthesis and Preparation

The synthesis of this compound follows a multi-step protocol common to thiazole-containing acetamides (Figure 1) :

Thiazole Moiety Formation

The 2-methyl-1,3-thiazol-4-yl group is synthesized via condensation reactions between α-halocarbonyl compounds and thioureas. For example, α-bromophenylethanones react with thioureas under basic conditions to form the thiazole core .

Acetamide Coupling

The acetamide bridge is constructed by reacting 2-(2,4-difluorophenyl)acetic acid with 2-(2-methyl-1,3-thiazol-4-yl)aniline. Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) facilitates amide bond formation .

Key Reaction Steps :

  • Protection of p-phenylenediamine with di-tert-butyl dicarbonate (BOC₂O) to prevent over-reaction.

  • Acylation with an acyl chloride to form the intermediate amide.

  • Deprotection under acidic conditions to yield the primary amine.

  • Thiourea formation via reaction with carbon disulfide and amines.

  • Cyclization with α-bromoketones to assemble the thiazole ring.

Physicochemical Properties

While experimental data for this specific compound is limited, analogs provide insights:

PropertyValue/DescriptionSource
Molecular Weight344.38 g/mol
logPEstimated ~4.3 (similar to D282-0529)
SolubilityNot experimentally determined
Hydrogen Bonding2 acceptors, 1 donor

The logP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Fluorine atoms may enhance metabolic stability and target binding .

CompoundActivity (IC₅₀)Target
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide12 nM (Kinase X)Tyrosine kinase
N-[(4-chlorophenyl)methyl] analogMIC: 4 µg/mL (S. aureus)Bacterial membranes

Spectroscopic Characterization

Predicted spectroscopic features based on analogous compounds :

  • ¹H NMR:

    • Thiazole protons: δ 7.2–7.5 ppm (aromatic).

    • Methyl group: δ 2.6 ppm (singlet).

    • Fluorinated phenyl: δ 7.0–7.3 ppm (doublets).

  • ¹³C NMR:

    • Thiazole C-2: δ 165 ppm.

    • Acetamide carbonyl: δ 170 ppm.

  • HRMS: [M+H]⁺ expected at m/z 345.12.

Future Research Directions

  • Solubility Optimization: Introducing polar groups (e.g., hydroxyl, amine) to improve bioavailability.

  • Target Validation: Screening against kinase libraries and bacterial strains.

  • In Vivo Toxicity Studies: Assessing pharmacokinetics and safety profiles.

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